L-Leucic acid

Catalog No.
S532835
CAS No.
13748-90-8
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Leucic acid

CAS Number

13748-90-8

Product Name

L-Leucic acid

IUPAC Name

(2S)-2-hydroxy-4-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

LVRFTAZAXQPQHI-YFKPBYRVSA-N

SMILES

CC(C)CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Leucic acid, L-; EINECS 237-329-6;

Canonical SMILES

CC(C)CC(C(=O)O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)O

Description

The exact mass of the compound L-Leucic acid is 132.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152493. It belongs to the ontological category of 2-hydroxy-4-methylvaleric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Substrates for Organic Synthesis

Due to its functional groups (a carboxylic acid and a hydroxyl group), L-Leucic acid possesses some reactivity that could be valuable in organic synthesis. Researchers have explored its use as a starting material for the creation of more complex molecules. However, current literature suggests limited success in this area [].

Origin

L-Leucic acid is produced naturally in the body during the metabolism of L-leucine []. It can also be found in some plants, like rapeseed (Brassica napus), and certain bacteria, such as Aeromonas veronii [].

Significance

Research on L-leucic acid is ongoing, but it holds promise in two main areas:

  • Muscle Building: Studies in rats suggest that L-leucic acid may increase protein synthesis and muscle mass during recovery from muscle atrophy [].
  • Antifungal Activity: L-leucic acid has been shown to exhibit antifungal properties against Candida and Aspergillus species, potentially offering new avenues for antifungal treatment [].

Molecular Structure Analysis

L-Leucic acid has a six-carbon chain with a carboxylic acid group (COOH) at one end, a hydroxyl group (OH) on the second carbon, and an isopropyl group (CH(CH3)2) on the fourth carbon []. The presence of the hydroxyl group distinguishes it from its parent molecule, L-leucine, which has a simple hydrogen atom at the same position.

The "L" in L-leucic acid refers to its stereochemistry. It is the L-enantiomer of the molecule, meaning its spatial arrangement of atoms is mirrored compared to the D-enantiomer. This difference in chirality can affect the biological activity of the molecule.


Chemical Reactions Analysis

Synthesis

Decomposition

The breakdown pathways of L-leucic acid in the body are likely similar to those of other leucine metabolites. It may be further metabolized or excreted through urine.

Other Reactions

More research is needed to explore the detailed reactivity of L-leucic acid.


Physical And Chemical Properties Analysis

  • Melting Point: 77.0 °C to 82.0 °C
  • Boiling Point: No data available
  • Solubility: Highly soluble in water
  • Appearance: White to almost white powder or crystals

The exact mechanism by which L-leucic acid potentially promotes muscle growth is not fully understood. However, some theories suggest it might stimulate protein synthesis pathways similar to L-leucine [].

L-leucic acid's antifungal activity may be due to its ability to disrupt fungal cell membranes or interfere with their metabolic processes, but the specific mechanism requires further investigation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.9

Exact Mass

132.0786

Appearance

Solid powder

Melting Point

78-80°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B33FPI2OZ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13748-90-8

Wikipedia

L-leucic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

General Manufacturing Information

Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-: INACTIVE

Dates

Modify: 2023-08-15
1: Lee HS, Phat C, Choi SU, Lee C. Synergistic effect of a novel cyclic pentadepsipeptide, neoN-methylsansalvamide, and paclitaxel on human multidrug resistance cancer cell lines. Anticancer Drugs. 2013 Jun;24(5):455-60. doi: 10.1097/CAD.0b013e32835f060d. PubMed PMID: 23411682.
2: Lee HS, Lee C. Structural analysis of a new cytotoxic demethylated analogue of neo-N-methylsansalvamide with a different peptide sequence produced by Fusarium solani isolated from potato. J Agric Food Chem. 2012 May 2;60(17):4342-7. doi: 10.1021/jf205217v. Epub 2012 Apr 18. PubMed PMID: 22502643.
3: Chiou AJ, Ong GT, Wang KT, Chiou SH, Wu SH. Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cyclization in solution. Biochem Biophys Res Commun. 1996 Feb 15;219(2):572-9. PubMed PMID: 8605029.
4: Otsuka H, Floss HG. Steric course of the rhodium-catalyzed decarbonylation of chiral 4-methyl-[1-3H,2-2H1]pentanal. Z Naturforsch C. 1987 Apr;42(4):449-54. PubMed PMID: 2955591.

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